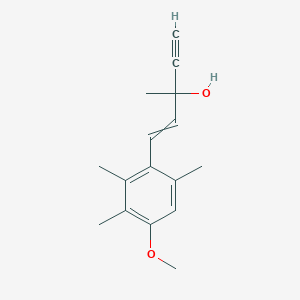
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a combination of double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL typically involves multi-step organic reactions. One common approach is the alkylation of a precursor compound, followed by a series of reactions to introduce the methoxy group and the multiple methyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of some intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert double or triple bonds into single bonds, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane.
Scientific Research Applications
1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activity, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
- 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
- 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-1,4-pentadien-3-ol
Comparison: Compared to similar compounds, 1-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-EN-4-YN-3-OL stands out due to its unique combination of functional groups and bonds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
54756-70-6 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C16H20O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,8-10,17H,2-6H3 |
InChI Key |
LWTUOVCJGLKIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(C)(C#C)O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















